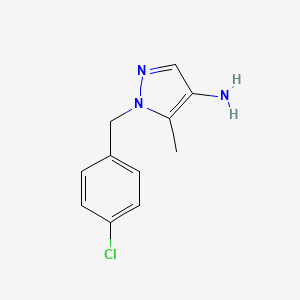

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-11(13)6-14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKQURZVRNTRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210012 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895929-74-5 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 4 Chlorobenzyl 5 Methyl 1h Pyrazol 4 Amine Derivatives

Impact of Substituents on Pyrazole (B372694) Ring Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. nih.gov A wide range of biological activities have been reported for pyrazole derivatives, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. pharmatutor.orgnih.gov The diverse biological profiles of these compounds are attributed to the various substituents that can be introduced onto the pyrazole core. mdpi.com

The introduction of different functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the presence of aromatic and heteroaromatic groups can confer a broad spectrum of biological activities. nih.gov The type of substituent can influence the electronic environment and steric properties of the molecule, which in turn affects its interaction with biological targets. nih.gov

Research has shown that even small changes in substitution patterns can lead to significant differences in biological activity. For example, a study on a series of pyrazole derivatives revealed that the presence of specific substituents at certain positions was crucial for their anti-inflammatory and analgesic activities. japsonline.com Another study highlighted that the antiproliferative activity of pyrazolyl acylhydrazones and amides was influenced by the decorations at positions 1, 3, and 4 of the pyrazole nucleus. nih.gov

Table 1: Impact of Pyrazole Ring Substituents on Biological Activity

| Substituent Group | Position on Pyrazole Ring | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Aryl/Heteroaryl | Various | Anti-inflammatory, Antimicrobial, Anticancer | nih.govpharmatutor.org |

| Methyl | 3 | Anticonvulsant | nih.gov |

| Phenyl | 5 | Anticonvulsant | nih.gov |

| Phenylamino | 5 | Antioxidant | nih.gov |

| Acylhydrazones/Amides | 4 | Antiproliferative, Antioxidant | nih.gov |

| Nitro | Phenol ring substituent | Estrogen receptor binding | nih.gov |

Role of the 4-Amino Group in Molecular Interactions and Pharmacological Activity

The 4-amino group on the pyrazole ring plays a significant role in the molecular interactions and pharmacological activity of its derivatives. nih.gov This functional group can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets such as enzymes and receptors. researchgate.net The presence of an amino group at position 4 is a common feature in several bioactive pyrazoles, including some that are in clinical trials as kinase inhibitors. nih.gov

Studies on 4-aminopyrazoles (4APs) have demonstrated their potential as anticonvulsant agents. nih.gov The distance between the exocyclic amino group and the endocyclic nitrogen atom has been shown to be important for this activity. nih.gov The amino group can also serve as a key pharmacophore in the design of various therapeutic agents. mdpi.com

Furthermore, the 4-amino group can be a site for further chemical modifications to generate libraries of compounds with diverse biological activities. For example, it can be a precursor for the synthesis of urea (B33335) and thiourea (B124793) derivatives, although in some cases these modifications have led to a decrease in activity. nih.gov The antioxidant properties of some 4-aminopyrazoles have also been noted, with the N-unsubstituted derivatives showing good activity. mdpi.com

Table 2: Role of the 4-Amino Group in Pyrazole Derivatives

| Derivative Class | Key Interaction | Pharmacological Activity | Reference(s) |

|---|---|---|---|

| 4-Aminopyrazoles (4APs) | Hydrogen bonding | Anticonvulsant, Kinase inhibition | nih.gov |

| N-unsubstituted 4APs | - | Antioxidant | mdpi.com |

| 4-Amino-pyrazole ureas | - | Poorly active (in some anticonvulsant tests) | nih.gov |

Halogen Substituents in Pyrazole Medicinal Chemistry and their Influence on Potency

Halogen substituents are frequently incorporated into the structure of pyrazole derivatives to enhance their biological potency. pharmatutor.org Halogens such as chlorine, fluorine, and bromine can influence the lipophilicity, electronic properties, and metabolic stability of a molecule. mdpi.com The introduction of a halogen can lead to improved binding affinity with the target protein and can also block sites of metabolism, thereby increasing the compound's half-life.

For instance, the presence of a 4-chloro substituent on a phenyl ring attached to the pyrazole core has been associated with increased analgesic, anti-inflammatory, and antimicrobial activities. pharmatutor.org In another study, dichloro and trichloro derivatives of 1,5-diphenyl-1H-pyrazole showed interesting antimicrobial properties. pharmatutor.org The position and number of halogen substituents can be critical for the observed biological effect.

The electron-withdrawing nature of halogens can also play a role in the molecule's interaction with its biological target. nih.gov For example, in a series of N-ethylurea pyrazole derivatives, compounds with fluorine and chlorine substituents at the meta position of an aromatic ring were found to be the most effective trypanocidal agents. mdpi.com

Table 3: Influence of Halogen Substituents on the Potency of Pyrazole Derivatives

| Halogen Substituent | Position | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| 4-Chloro | Phenyl ring at position 5 | Increased analgesic, anti-inflammatory, and antimicrobial activity | pharmatutor.org |

| Dichloro/Trichloro | - | Enhanced antimicrobial properties | pharmatutor.org |

| Fluoro/Chloro | meta-position of aromatic ring | Increased trypanocidal activity | mdpi.com |

| Bromo | - | Enhanced antinociceptive efficacy | nih.gov |

Positional Isomerism and its Influence on Biological Profiles within Pyrazole Scaffolds

A striking example of the effect of positional isomerism is seen in the case of anle138b, a compound investigated for its anti-aggregation effects in neurodegenerative diseases. Its structural isomer, anle234b, which differs only in the position of a bromine atom on a phenyl ring, is biologically inactive. The steric hindrance caused by the placement of the bulky bromine group at the ortho- position in anle234b, as opposed to the meta- position in anle138b, is thought to be the reason for this lack of activity. nih.gov

Another study on pyrazolo[4,3-c]pyridines as inhibitors of protein-protein interactions found that the position of substituents significantly influenced their activity. For example, moving a substituent from one position to another on the heterocyclic core could lead to a substantial change in inhibitory potency. acs.org This highlights the importance of precise positional control during the synthesis of pyrazole-based therapeutic agents.

Table 4: Effect of Positional Isomerism on the Biological Activity of Pyrazole Derivatives

| Compound Pair | Structural Difference | Biological Activity | Reference(s) |

|---|---|---|---|

| anle138b vs. anle234b | Position of bromine on phenyl ring (meta vs. ortho) | Active vs. Inactive (anti-aggregation) | nih.gov |

| Pyrazolo[4,3-c]pyridine derivatives | Position of substituents on the heterocyclic core | Varied inhibitory potency | acs.org |

Molecular Mechanisms and Biological Target Identification in Preclinical Research

Investigation of Enzyme Inhibition Profiles

There is no specific information available in the searched literature detailing the inhibitory activity of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-4-amine against the specified kinases (CDKs, Aurora B, Akt, ASK1, EGFR, PI3K), COX-2, PTP1B, or FabH. Although various pyrazole-containing compounds have been investigated as inhibitors for these targets, data for this exact molecule has not been published. For instance, studies on other pyrazole (B372694) derivatives have shown potential for Aurora kinase inhibition and activity against protein tyrosine phosphatase 1B (PTP1B), but these findings are not directly applicable. nih.govmdpi.comnih.govebi.ac.uk Similarly, while some pyrazoles are known to inhibit bacterial FabH, specific data for this compound is absent. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

No receptor binding studies or data on ligand-receptor interactions for this compound with GABA-A or Cannabinoid receptors were found in the public domain. The pyrazole structure is present in some compounds designed to interact with these receptors, such as certain inverse agonists for the cannabinoid receptor CB1, but these are structurally different molecules, and their binding affinities cannot be attributed to the subject compound.

Modulation of Cellular Pathways, including Cell Proliferation and Apoptosis in Preclinical Models

Preclinical data describing the effects of this compound on cellular pathways, including cell proliferation and apoptosis, is not available. Research on other pyrazole derivatives has demonstrated the ability to induce apoptosis and affect the cell cycle in various cancer cell lines, but these results are specific to the compounds tested in those studies. mdpi.comnih.gov

Phenotypic Screening and Mechanism Deconvolution Strategies in Drug Discovery Research

Information regarding the use of this compound in phenotypic screening campaigns or subsequent mechanism of action deconvolution studies has not been reported in the available literature.

Computational Chemistry and in Silico Modeling of 1 4 Chlorobenzyl 5 Methyl 1h Pyrazol 4 Amine

Molecular Docking and Protein-Ligand Interaction Studies to Elucidate Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of drug discovery, this involves docking a small molecule ligand, such as 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-4-amine, into the binding site of a target protein. The primary goal of molecular docking is to identify the most likely binding mode of the ligand and to estimate its binding affinity, often expressed as a docking score or binding energy. nih.gov

Studies on various pyrazole (B372694) derivatives have demonstrated their potential as inhibitors for a range of protein targets, including kinases and other enzymes implicated in diseases like cancer and glaucoma. researchgate.netijpbs.com For a compound like this compound, a typical molecular docking study would involve:

Preparation of the Ligand and Protein Structures: The three-dimensional structure of the ligand would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be placed into the defined binding site of the protein, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding free energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the structural basis of binding. nih.gov

The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors. For instance, identifying key amino acid residues that interact with the pyrazole core or the chlorobenzyl group could inform further chemical modifications to enhance binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 2.1 µM |

| Key Interacting Residues | Leu23, Val31, Ala54, Lys72, Glu90, Tyr92 |

| Hydrogen Bonds | Amine group with Glu90; Pyrazole nitrogen with Lys72 |

| Hydrophobic Interactions | Chlorobenzyl group with Leu23, Val31, Ala54 |

Molecular Dynamics Simulations to Characterize Binding Stability and Conformational Changes

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.goveurasianjournals.com MD simulations are crucial for assessing the stability of the docked complex and observing any conformational changes that may occur upon ligand binding. mdpi.com

For the this compound-protein complex predicted by molecular docking, an MD simulation would typically be performed for a duration of nanoseconds to microseconds. The simulation would provide valuable information on:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the stability of the complex can be assessed. A stable RMSD suggests that the ligand remains bound in a consistent conformation.

Conformational Changes: MD simulations can reveal how the protein structure adapts to the presence of the ligand, which can be important for understanding the mechanism of action.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding.

MD simulations can also be used to calculate binding free energies with greater accuracy than docking scores, employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.com

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs for the this compound-Protein Complex

| Parameter | Description |

| Simulation Time | 100 ns |

| Ligand RMSD | Stable around 1.5 Å |

| Protein Backbone RMSD | Stable around 2.0 Å |

| Key Hydrogen Bond Occupancy | Amine-Glu90: 85%; Pyrazole N-Lys72: 70% |

| Calculated Binding Free Energy (MM/PBSA) | -45.2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. shd-pub.org.rsej-chem.org

For a series of pyrazole derivatives including this compound, a QSAR study would involve:

Data Set Collection: A set of pyrazole analogs with experimentally determined biological activities against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development and Validation: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model that correlates the descriptors with the biological activity. acs.org The model's predictive power would be rigorously validated using internal and external validation techniques. nih.gov

A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives with potentially improved activity. semanticscholar.org

Table 3: Illustrative QSAR Model for a Series of Pyrazole Derivatives

| Descriptor | Coefficient | Description |

| LogP | +0.5 | Lipophilicity |

| Molecular Weight | -0.1 | Size of the molecule |

| Hydrogen Bond Donors | +1.2 | Number of hydrogen bond donors |

| Aromatic Rings | +0.8 | Number of aromatic rings |

| Model Statistics | r² = 0.85, q² = 0.75 | Statistical significance and predictive ability |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Lead Optimization

In addition to biological activity, a successful drug candidate must possess favorable ADME properties. In silico ADME prediction tools have become an integral part of the drug discovery process, allowing for the early identification of compounds with potential pharmacokinetic liabilities. semanticscholar.orgjohnshopkins.edu

For this compound, a variety of ADME properties can be predicted using computational models. These predictions are often based on the analysis of large datasets of compounds with known ADME properties and the application of machine learning algorithms. Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand how the compound will distribute throughout the body.

Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes can be predicted, which is crucial for assessing drug-drug interactions and metabolic stability.

Excretion: Properties related to renal clearance and potential for accumulation are estimated.

These in silico ADME predictions are valuable for lead optimization, helping to guide the design of compounds with a balanced profile of potency and drug-like properties. uomustansiriyah.edu.iq

Table 4: Illustrative In Silico ADME Prediction for this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | 92% | High |

| Caco-2 Permeability (nm/s) | 25 | High |

| Blood-Brain Barrier Penetration | Yes | Likely to cross the BBB |

| CYP2D6 Inhibition | No | Low risk of interaction with CYP2D6 |

| LogS (Aqueous Solubility) | -3.5 | Moderately soluble |

Advanced Analytical Methodologies in Research on 1 4 Chlorobenzyl 5 Methyl 1h Pyrazol 4 Amine

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR))

The definitive identification and structural elucidation of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-4-amine rely on a combination of spectroscopic techniques. Each method provides unique and complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals confirm the connectivity of the atoms. For this specific compound, characteristic signals would be expected for the methyl group, the benzyl (B1604629) methylene (B1212753) protons, the aromatic protons of the chlorobenzyl group, the pyrazole (B372694) ring proton, and the amine protons. rsc.orgmdpi.com ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom in the molecule. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.2 - 2.5 | Singlet (s) |

| Methylene (CH₂) | ~5.1 - 5.4 | Singlet (s) |

| Pyrazole-H | ~7.3 - 7.6 | Singlet (s) |

| Amine (NH₂) | Broad singlet, variable | Singlet (br s) |

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula (C₁₁H₁₂ClN₃). mdpi.com Under electron ionization, the molecule is expected to show a distinct molecular ion peak (M⁺) and characteristic fragment ions, such as one corresponding to the tropylium (B1234903) ion from the chlorobenzyl moiety. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 221.07 |

| [M+2]⁺ | Isotope Peak (³⁷Cl) | 223.07 |

| [M-C₇H₆Cl]⁺ | Loss of chlorobenzyl group | 96.06 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. nih.gov For this compound, key absorbances would include the N-H stretching of the primary amine, C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching from the pyrazole and benzene (B151609) rings, and the C-Cl stretching from the chlorobenzyl group. wpmucdn.comyoutube.com The presence of two distinct N-H stretching bands is characteristic of a primary amine. wpmucdn.com

Table 3: Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=N / C=C (Ring) | Stretch | 1450 - 1600 |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 |

Chromatographic Methods for Purity Assessment and Stability Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic techniques are indispensable for evaluating the purity of synthesized this compound and for monitoring its stability under various conditions.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of pharmaceutical compounds. researchgate.net A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724), can effectively separate the target compound from impurities and starting materials. lcms.cz The purity is determined by the relative area of the main peak in the chromatogram.

For stability analysis, forced degradation studies are performed where the compound is subjected to stress conditions such as heat, humidity, light, and acidic or basic environments. The samples are then analyzed by a stability-indicating HPLC method at various time points to detect and quantify any degradation products that may form. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. rsc.org This technique is not only used for purity assessment but is also crucial for identifying unknown impurities and degradation products by providing molecular weight and structural information. rsc.orgnih.gov

Table 4: Representative HPLC Method for Purity and Stability Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 237 nm |

| Injection Volume | 10 µL |

Quantification in Complex Biological Matrices for Preclinical Pharmacological Studies

To understand the behavior of this compound within a biological system, its concentration must be accurately measured in various biological matrices, such as plasma, serum, and tissue homogenates. nih.govnih.gov These measurements are vital for preclinical pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the bioanalysis of small molecules in complex matrices due to its exceptional sensitivity, selectivity, and speed. rsc.orgnih.gov The method involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection by a mass spectrometer.

Quantification is typically achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (usually the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides a high degree of specificity, minimizing interference from the complex biological matrix. nih.gov The method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Table 5: Hypothetical LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of water and methanol (B129727) with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 222.1 (for [M+H]⁺) |

| Product Ion (m/z) | 125.0 (corresponding to the chlorobenzyl fragment) |

| Internal Standard | A structurally similar compound, often a stable isotope-labeled version |

| Limit of Quantification | Expected in the low ng/mL range |

Future Directions and Research Perspectives for 1 4 Chlorobenzyl 5 Methyl 1h Pyrazol 4 Amine

Design of Novel Pyrazole-Based Chemotypes and Fused Heterocycles

The structural framework of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-4-amine offers significant opportunities for synthetic modification to generate novel chemotypes with potentially enhanced biological activities. The 5-aminopyrazole core is a key building block for synthesizing a variety of fused heterocyclic compounds, which are of considerable interest in medicinal chemistry. mdpi.comnih.gov Future design strategies will likely focus on two main areas: derivatization of the existing scaffold and the construction of fused ring systems.

Scaffold Derivatization: Modifications can be systematically introduced at several positions on the parent molecule. For instance, the primary amine group at the C4 position can be acylated, alkylated, or used as a nucleophile in condensation reactions to form Schiff bases or other complex structures. The 4-chlorobenzyl group at the N1 position can be replaced with other substituted benzyl (B1604629) rings or different aryl or alkyl groups to probe structure-activity relationships (SAR). nih.gov Similarly, the methyl group at the C5 position could be varied to explore the impact of steric and electronic effects on activity.

Fused Heterocycles: The 5-aminopyrazole structure is a well-established precursor for synthesizing fused pyrazole (B372694) derivatives such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidines, and pyrano[2,3-c]pyrazoles. mdpi.commdpi.commdpi.com These fused systems often exhibit unique pharmacological profiles compared to their monocyclic precursors. nih.gov For example, cyclocondensation reactions of the 5-amino-1H-pyrazole core with various electrophilic reagents can yield a diverse library of fused heterocycles. mdpi.com This approach expands the chemical space and increases the probability of discovering compounds with novel mechanisms of action. whiterose.ac.uk

| Modification Strategy | Target Position | Potential Reagents/Reactions | Resulting Structure | Rationale |

|---|---|---|---|---|

| Acylation of Amine | C4-NH2 | Acid chlorides, Anhydrides | Amide derivatives | Introduce new interaction points, modulate solubility and metabolic stability. |

| N-Alkylation of Pyrazole | N1 | Substituted benzyl halides | Varied N1-benzyl analogs | Explore SAR of the N1 substituent, improve target binding affinity. nih.gov |

| Cyclocondensation | C4-NH2 and C5-CH3 vicinity | β-ketoesters, dicarbonyls | Fused pyrazolopyrimidines | Create rigid structures to enhance selectivity and potency. mdpi.comnih.gov |

| Fused Ring Synthesis | C4-NH2 and adjacent pyrazole atoms | 2-(arylidene)malononitriles | Pyrazolo[1,5-a]pyrimidine products | Access novel heterocyclic systems with diverse biological activities. mdpi.com |

Exploration of New Biological Targets and Disease Indications in Preclinical Settings

The pyrazole nucleus is a "privileged scaffold" found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. tandfonline.commdpi.commdpi.com Derivatives of this compound should be evaluated against a broad panel of biological targets to uncover new therapeutic opportunities.

Given the prevalence of pyrazole cores in kinase inhibitors, a primary focus would be screening against various protein kinases implicated in cancer and inflammatory diseases. nih.govnih.gov Targets such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK) are particularly relevant. nih.govnih.gov Many pyrazole derivatives have shown potent anticancer activity by inhibiting these kinases, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Beyond oncology, the anti-inflammatory potential of pyrazole derivatives is well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes or p38 MAP kinase. tiu.edu.iqmdpi.comnih.gov Therefore, novel analogs could be tested in assays relevant to inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease. Furthermore, the pyrazole scaffold has been associated with antimicrobial, anticonvulsant, and analgesic activities, suggesting that a broad screening approach could identify unexpected and valuable therapeutic applications. nih.govnih.govmeddocsonline.org

| Therapeutic Area | Potential Biological Target(s) | Rationale/Supporting Evidence |

|---|---|---|

| Oncology | CDKs, EGFR, VEGFR, BRAF, PIM-1, BTK | Numerous pyrazole-based kinase inhibitors are in clinical use or preclinical development for various cancers. tandfonline.comnih.govnih.gov |

| Inflammation | COX-1, COX-2, p38 MAPK, IL-6, TNF-α | Pyrazole is a core structure in several NSAIDs and newer selective inhibitors for inflammatory diseases. tiu.edu.iqnih.gov |

| Infectious Diseases | Bacterial topoisomerases, viral enzymes | Certain pyrazole derivatives have demonstrated antibacterial, antifungal, and antiviral properties. mdpi.comnih.govmeddocsonline.org |

| Neurological Disorders | GABA receptors, cholinesterases | The scaffold has been explored for anticonvulsant and neuroprotective effects. nih.govresearchgate.net |

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

To accurately assess the therapeutic potential of new derivatives, it is crucial to move beyond traditional two-dimensional (2D) cell culture assays. The development and application of more physiologically relevant models are essential for predicting clinical success.

Advanced In Vitro Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better mimic the complex microenvironment of tissues and tumors. These models can provide more accurate data on compound efficacy, penetration, and effects on cell-cell interactions. For anticancer screening, patient-derived organoids could offer insights into personalized therapeutic responses.

In Vivo Efficacy Models: For promising compounds identified through in vitro screening, evaluation in animal models is a critical next step. creative-biostructure.com For oncology indications, this would involve xenograft models using human cancer cell lines or more advanced patient-derived xenograft (PDX) models, which better retain the characteristics of the original tumor. nih.gov For inflammatory diseases, well-established models such as the carrageenan-induced paw edema model in rats can be used to assess in vivo anti-inflammatory activity. mdpi.com Furthermore, studies in transgenic animal models can help elucidate the mechanism of action and on-target effects of the compounds. mdpi.com The use of in vivo models is also critical for initial pharmacokinetic and toxicological assessments. nih.govmdpi.com

Strategic Lead Optimization and Preclinical Candidate Selection Based on Multi-Parameter Optimization

The process of advancing a promising "hit" compound to a preclinical candidate requires a strategic and iterative lead optimization phase. creative-biostructure.com This process aims to refine the molecule's properties to achieve a balance of potency, selectivity, and drug-like characteristics. nih.gov For derivatives of this compound, this would involve a multi-parameter optimization (MPO) approach.

The key objectives of lead optimization include:

Enhancing Potency and Selectivity: Iterative chemical synthesis based on SAR will be used to improve the compound's affinity for its intended biological target while minimizing activity against off-targets to reduce potential side effects. researchgate.net

Improving ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its success as a drug. whiterose.ac.uk Modifications will be made to improve metabolic stability (e.g., in liver microsome assays), aqueous solubility, and cell permeability, which collectively influence oral bioavailability. nih.govcreative-biostructure.com

Minimizing Toxicity: Early assessment of cytotoxicity and other potential toxicities is essential. Compounds showing unfavorable profiles in early toxicology screens will be deprioritized. creative-biostructure.com

The selection of a preclinical candidate is not based on optimizing a single parameter but on achieving the best possible balance across all critical attributes. This MPO approach increases the likelihood that the selected compound will succeed in the more rigorous and costly stages of preclinical and clinical development. nih.govcreative-biostructure.com

| Parameter Category | Specific Parameter | Goal | Typical Assay |

|---|---|---|---|

| Pharmacodynamics | In Vitro Potency (IC50/EC50) | Maximize (Low nM range) | Biochemical or cell-based functional assays |

| Target Selectivity | Maximize (e.g., >100-fold vs. related targets) | Kinase panel screening, receptor binding assays | |

| Pharmacokinetics (ADME) | Metabolic Stability | Maximize (Low clearance) | Liver microsomal stability, hepatocyte stability |

| Solubility | Optimize for formulation | Kinetic/Thermodynamic solubility assays | |

| Permeability | Maximize for absorption | PAMPA, Caco-2 assays | |

| Safety | In Vitro Cytotoxicity | Minimize (High CC50) | MTT assay against various cell lines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-4-amine, and how are intermediates characterized?

- Methodology : A common approach involves multi-step condensation reactions. For example, pyrazole cores are synthesized via cyclization of hydrazines with diketones or α,β-unsaturated ketones. Microwave-assisted reactions (e.g., Jairo Quiroga's work using 4-chlorobenzaldehyde and 3-tert-butyl-N-arylpyrazol-5-amine under microwave conditions) can enhance reaction efficiency . Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. X-ray crystallography (SHELX programs) is critical for confirming stereochemistry .

Q. How is the purity of this compound validated in academic research?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity. Melting point determination and elemental analysis (C, H, N) provide additional validation. For example, studies on similar pyrazoles report purity >98% via HPLC and concordance of elemental analysis with theoretical values (e.g., ±0.3% deviation) .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Key Techniques :

- ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 2.1–2.5 ppm) .

- X-ray Diffraction : Resolves bond lengths and angles (e.g., C-Cl bond ≈1.74 Å, pyrazole ring planarity) .

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3250 cm⁻¹, C-Cl vibration at 750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions involving 4-chlorobenzyl chloride.

- Catalysis : Anhydrous K₂CO₃ or Et₃N improves base-mediated reactions (e.g., 80% yield in ethanol reflux vs. 65% in THF) .

- Microwave Assistance : Reduces reaction time from 6 hours to 30 minutes while maintaining yields >85% .

Q. How do researchers resolve contradictions in reported biological activities of pyrazole derivatives?

- Analytical Framework :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl groups on antimicrobial potency) .

- Assay Variability : Standardize protocols (e.g., MIC testing against Candida albicans using CLSI guidelines) to minimize discrepancies .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like fungal CYP51, aligning with experimental IC₅₀ values .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Challenges & Solutions :

- Disorder in Crystal Lattices : Use SHELXL refinement with restraints for anisotropic displacement parameters .

- Twinned Crystals : Employ twin law analysis in programs like WinGX to deconvolute overlapping reflections .

- Data Resolution : Collect high-resolution datasets (≤0.8 Å) at synchrotron facilities to resolve Cl···π interactions .

Q. What strategies are employed to enhance the compound’s bioavailability in pharmacological studies?

- Approaches :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility.

- Lipinski’s Rule Compliance : Optimize logP (<5) and molecular weight (<500 Da) via substituent modification (e.g., replacing benzyl with smaller alkyl groups) .

- In Vitro Permeability : Use Caco-2 cell assays to predict intestinal absorption, with adjustments based on efflux ratios .

Methodological Insights from Evidence

- Synthesis : details a scalable route using dichloromethane and triethylamine for acylations, achieving yields of 70–85% after column chromatography.

- Bioactivity : Pyrazole derivatives with 4-chlorobenzyl groups show MIC values of 8–16 µg/mL against Gram-positive bacteria, outperforming methoxy-substituted analogs .

- Crystallography : SHELX and WinGX suites are indispensable for refining structures with R-factors <0.05, ensuring publication-ready CIF files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.